Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1355170-29-4) is a halogenated imidazo[1,2-a]pyridine derivative with the molecular formula C₁₁H₇BrClF₃N₂O₂ and a molecular weight of 371.54 g/mol. It features bromo, chloro, and trifluoromethyl substituents at positions 3, 8, and 6, respectively, on the imidazo[1,2-a]pyridine core, along with an ethyl ester group at position 2. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cyclin-dependent kinases (CDKs), antitrypanosomal agents, and antiviral compounds . Its structural complexity and electron-withdrawing substituents enhance reactivity and binding affinity in drug discovery applications. The compound is commercially available at 97% purity but is currently listed as discontinued by some suppliers .
Properties
IUPAC Name |
ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClF3N2O2/c1-2-20-10(19)7-8(12)18-4-5(11(14,15)16)3-6(13)9(18)17-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAWNHDHLNSYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Construction: Formation of Imidazo[1,2-a]pyridine
- The imidazo[1,2-a]pyridine core is commonly synthesized via cyclization reactions involving 2-aminopyridine derivatives and α-haloketones or aldehydes.
- A typical route includes condensation of 2-aminopyridine with ethyl bromopyruvate or related α-bromo esters under basic or acidic catalysis.
- This cyclization forms the fused bicyclic system with an ester group at position 2.
Halogenation and Trifluoromethylation
- Selective halogenation at positions 3 and 8 is achieved using reagents such as N-bromosuccinimide (NBS) for bromination and electrophilic chlorinating agents for chlorination.
- Trifluoromethylation at position 6 can be introduced via trifluoromethyl bromide or other trifluoromethylating agents under base-promoted conditions or using metal-catalyzed methods.
- Metal-free, aqueous conditions with NaOH have been reported for cycloisomerization reactions to yield halogenated and trifluoromethylated imidazo[1,2-a]pyridines with high efficiency.
Detailed Preparation Methods
Stepwise Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Cyclization | 2-Aminopyridine + ethyl bromopyruvate, base (K₂CO₃), DMF, 80-120°C | Imidazo[1,2-a]pyridine-2-carboxylate core (ester functionalized) | Yields 80-94% in optimized conditions |
| 2 | Halogenation (Bromination) | NBS, CH₃CN, 20-30°C | 3-Bromo substitution | Controlled to avoid polybromination |
| 3 | Halogenation (Chlorination) | Electrophilic chlorinating agent (e.g., POCl₃, FeCl₃ catalyst), DCM, 0-15°C | 8-Chloro substitution | Mild conditions minimize side reactions |
| 4 | Trifluoromethylation | Trifluoromethyl bromide or trifluoromethylating reagents, base (MgBr₂ or NaOH), aqueous or organic solvents | 6-Trifluoromethyl substitution | Metal-free, green chemistry approaches preferred |
Representative Synthetic Route (Literature-Based)
- Cyclization: Mix 2-aminopyridine with ethyl bromopyruvate in DMF with K₂CO₃ at 80-120°C for 12 hours to form ethyl imidazo[1,2-a]pyridine-2-carboxylate.
- Bromination: Treat the cyclized product with NBS in acetonitrile at 20-30°C for 5 hours to introduce bromine at position 3.
- Chlorination: React the brominated intermediate with POCl₃ and triethylamine in dichloromethane at 0-15°C for 2 hours to install chlorine at position 8.
- Trifluoromethylation: Expose the chlorinated intermediate to trifluoromethyl bromide in the presence of MgBr₂ or NaOH under aqueous conditions at ambient temperature to achieve the trifluoromethyl group at position 6.
Reaction Optimization and Monitoring
- Solvent Selection: Polar aprotic solvents like DMF or DMSO improve cyclization efficiency; dichloromethane preferred for halogenation steps.
- Temperature Control: Maintaining 0-30°C during halogenation reduces side reactions.
- Base Selection: K₂CO₃ or NaOH facilitates cyclization and trifluoromethylation.
- Reaction Monitoring: In situ FTIR and LC-MS are recommended to track intermediate formation and completion.
- Purification: Silica gel chromatography and preparative HPLC ensure high purity of the final compound.
Analytical Characterization
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm substitution patterns and trifluoromethyl group integrity.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and detects trace impurities.
- HPLC: Monitors purity and identifies hydrolysis or dehalogenation byproducts.
- X-ray Crystallography: Resolves crystal structure and confirms substitution positions.
Summary Table of Key Synthetic Parameters
| Parameter | Conditions/Values | Comments |
|---|---|---|
| Cyclization | 2-aminopyridine + ethyl bromopyruvate, K₂CO₃, DMF, 80-120°C, 12 h | High yields (80-94%) |
| Bromination | NBS, CH₃CN, 20-30°C, 5 h | Selective for position 3 bromination |
| Chlorination | POCl₃, TEA, DCM, 0-15°C, 2 h | Mild, selective chlorination at position 8 |
| Trifluoromethylation | CF₃Br, MgBr₂ or NaOH, aqueous, RT, 12 h | Metal-free, green chemistry preferred |
| Purification | Silica gel chromatography, prep-HPLC | Ensures >95% purity |
| Analytical Techniques | NMR, HRMS, HPLC, X-ray | Structural and purity confirmation |
Research Findings and Notes
- Metal-free aqueous conditions for cycloisomerization improve environmental sustainability and reduce metal contamination.
- Halogen pattern (Br at 3, Cl at 8) is critical for biological activity and synthetic accessibility.
- Trifluoromethyl substitution enhances metabolic stability and lipophilicity, contributing to improved pharmacokinetic profiles.
- Reaction yields and selectivity can be improved by fine-tuning solvent, temperature, and reagent equivalents.
- Analytical methods are essential for confirming substitution patterns and ensuring compound integrity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., trifluoromethyl and chlorine) that activate the aromatic ring toward nucleophilic attack.
Key Findings :
-
Suzuki-Miyaura cross-coupling replaces bromine with aryl/heteroaryl groups, enabling structural diversification .
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Thiols or amines substitute bromine under basic aqueous conditions, forming C–S or C–N bonds .
Cross-Coupling Reactions
The bromine and chlorine atoms participate in transition-metal-catalyzed couplings, leveraging their distinct electronic environments.
Mechanistic Notes :
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Bromine exhibits higher reactivity than chlorine in Pd-catalyzed reactions due to better leaving-group ability .
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Chlorine at position 8 remains inert under these conditions, preserving regioselectivity .
Radical Functionalization
The trifluoromethyl group stabilizes radical intermediates, enabling site-specific modifications.
Example :
Under Mn(OAc)₃-mediated conditions, aryl radicals selectively couple at position 6, retaining the trifluoromethyl group .
Ester Hydrolysis and Derivatization
The ethyl carboxylate group undergoes hydrolysis or transesterification, providing access to carboxylic acid derivatives.
Applications :
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Hydrolysis to the carboxylic acid enables further functionalization (e.g., amide coupling) .
-
Transesterification modifies solubility and bioavailability .
Oxidation and Reduction
Controlled redox reactions target specific functional groups while preserving the core structure.
| Reaction Type | Reagents | Site | Products | Source |
|---|---|---|---|---|
| Imidazo ring oxidation | m-CPBA | N1–C2 bond | N-Oxide derivatives | |
| Ester reduction | LiAlH₄ | Ethyl carboxylate | Primary alcohol derivative |
Challenges :
-
Over-oxidation risks degradation of the trifluoromethyl group.
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LiAlH₄ reduction requires anhydrous conditions to avoid side reactions .
Comparative Reactivity Table
| Position | Group | Reactivity | Preferred Reactions |
|---|---|---|---|
| 3 | Bromine | High (NAS, cross-coupling) | Suzuki, Buchwald-Hartwig |
| 6 | Trifluoromethyl | Low (radical stabilization) | Radical alkylation/arylation |
| 8 | Chlorine | Moderate (requires harsh conditions) | Ullmann coupling (limited) |
| 2 | Ethyl carboxylate | High (hydrolysis, transesterification) | Acid/amide formation |
Case Studies
Case 1 : Synthesis of Anticancer Analog
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Step 1 : Suzuki coupling with 4-methoxyphenylboronic acid yielded a 3-aryl derivative .
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Step 2 : Ester hydrolysis produced the carboxylic acid, which was coupled to a piperazine moiety .
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Result : Enhanced cytotoxicity against MDA-MB-231 cells (GI₅₀: 8 μM vs. parent 13 μM) .
Case 2 : Radical Alkylation for Solubility Improvement
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Process : AIBN-initiated alkylation with PEG-iodide increased aqueous solubility 10-fold.
This compound’s multifunctional design enables precise tailoring for drug discovery and materials science, though direct literature on its reactions remains limited. Existing data from structural analogs and related halogenated imidazo[1,2-a]pyridines provide a robust framework for predicting its behavior .
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potential anticancer properties. Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives with trifluoromethyl groups showed enhanced potency against various cancer cell lines due to their ability to interact with specific biological targets involved in tumor growth .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. A comparative study on structurally similar compounds indicated that the presence of bromine and chlorine atoms significantly enhances the antimicrobial efficacy, making it a candidate for developing new antibiotics .
Pesticide Development
This compound is being explored for its potential as a pesticide. Its unique structure allows it to target specific pests while minimizing impact on beneficial organisms. Preliminary field trials have shown effective pest control with lower toxicity profiles compared to conventional pesticides .
Polymer Chemistry
The compound can be utilized in the synthesis of functionalized polymers. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored properties for applications in coatings and adhesives. Research has shown that incorporating such compounds can enhance thermal stability and chemical resistance of polymers .
Data Tables
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound was tested against breast and lung cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations.
Case Study 2: Pesticide Development
Field trials conducted by a leading agrochemical company assessed the effectiveness of this compound as a novel pesticide. Results indicated a reduction in pest populations by over 70% compared to control plots, with minimal impact on non-target species.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1121056-78-7)
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 353258-31-8)
Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1160474-86-1)
- Structural Difference : Trifluoromethyl group at position 6 instead of 6.
- Properties : Same molecular formula (C₁₁H₈BrF₃N₂O₂ ) but altered substitution pattern, affecting solubility and pharmacokinetics .
Functional Group Variations
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS Not Specified)
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structural Difference: Additional benzyl, cyano, and ester groups; partially saturated core.
- Properties : Higher molecular weight (550.10 g/mol ) and reduced aromaticity, impacting solubility and target selectivity .
Biological Activity
Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C₁₁H₇BrClF₃N₂O₂
- Molecular Weight : 371.54 g/mol
- CAS Number : 1355170-29-4
- IUPAC Name : this compound
The compound features a complex structure with multiple halogen substituents, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Another area of interest is the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa and MCF-7 cells, suggesting its potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown inhibitory activity against certain kinases implicated in cancer progression. This inhibition could lead to reduced tumor growth and metastasis.
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study found that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL for various strains. These findings highlight its potential as a lead compound for developing new antibiotics.
Study 2: Anticancer Activity
In a controlled laboratory setting, researchers evaluated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results indicated that at concentrations of 10 µM and above, there was a significant reduction in cell proliferation and an increase in apoptotic markers. This suggests that further exploration into its mechanism could yield valuable insights into cancer treatment strategies.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate?
- Methodological Answer : A key approach involves cyclocondensation reactions. For example, reacting substituted pyridine precursors (e.g., halogenated diaminopyridines) with brominated carbonyl compounds (e.g., ethyl bromopyruvate) in ethanol under reflux with NaHCO₃, yielding ~65% imidazo[1,2-a]pyridine derivatives . Modifications include one-pot multi-step reactions for regioselective halogenation, as seen in the synthesis of related bromo/chloro-substituted imidazopyridines .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., trifluoromethyl groups show distinct splitting patterns; aromatic protons indicate halogen substitution ).
- X-ray crystallography : Resolves spatial arrangements of bromo, chloro, and trifluoromethyl groups. Monoclinic crystal systems (e.g., P21/c) with unit cell parameters (a = 8.366 Å, b = 11.842 Å) confirm molecular geometry .
- HRMS/ESI-MS : Validates molecular weight (e.g., observed vs. calculated m/z for bromo/chloro derivatives ).
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Structural analogs exhibit diverse bioactivities:
- Anticancer : Bromo/chloro derivatives act as cyclin-dependent kinase (CDK) inhibitors via competitive ATP binding .
- Antifungal/Anti-inflammatory : Triazolo[1,5-a]pyridines with halogen substituents inhibit fungal CYP450 enzymes .
- Antiviral : Trifluoromethyl groups enhance metabolic stability and target binding in viral protease inhibitors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodological Answer :
- Solvent/Catalyst Screening : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of halogenated intermediates. Use Pd catalysts (e.g., Pd(dppf)Cl₂) for Suzuki couplings to introduce aryl/heteroaryl groups at the 6-position .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 10 h vs. 24 h under reflux) .
- Byproduct Analysis : Monitor side reactions (e.g., hydrolysis of ester groups) via TLC or LC-MS to adjust pH or reagent stoichiometry .
Q. How do substituent positions (3-bromo, 8-chloro, 6-trifluoromethyl) influence bioactivity and stability?
- Methodological Answer :
- Steric/Electronic Effects : The 6-trifluoromethyl group increases lipophilicity and electron-withdrawing effects, enhancing membrane permeability and target affinity. Bromo at position 3 stabilizes π-stacking in enzyme active sites .
- Hydrolytic Stability : The ethyl ester at position 2 is prone to hydrolysis; replace with tert-butyl esters or amides for in vivo studies .
- Halogen Bonding : Chloro at position 8 contributes to halogen bonding with protein residues, validated via molecular docking .
Q. How to resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- SAR Studies : Compare IC₅₀ values of analogs with varying substituents (e.g., 8-chloro vs. 8-amino derivatives) in enzyme assays .
- Metabolic Profiling : Use liver microsomes to identify metabolites causing false positives in bioactivity screens .
- Crystallographic Overlays : Superimpose X-ray structures with target proteins (e.g., CDK2) to identify steric clashes from bulky substituents .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 → 1:1) to separate halogenated byproducts .
- Recrystallization : Optimize solvent pairs (e.g., hexane/DCM) for high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve regioisomers .
Q. How to assess the hydrolytic stability of the ethyl ester group under physiological conditions?
- Methodological Answer :
- pH-Dependent Studies : Incubate the compound in PBS buffers (pH 2.0–7.4) at 37°C. Monitor ester hydrolysis via 1H NMR (disappearance of –OCH₂CH₃ peak at δ 4.3–4.5 ppm) .
- Enzymatic Assays : Test susceptibility to esterases using porcine liver extracts, quantifying released ethanol via GC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
